1-((1H-Indazol-3-yl)methyl)pyrrolidin-3-amine is a chemical compound that belongs to the class of indazole derivatives, which are known for their diverse biological activities. Indazoles are bicyclic compounds that contain a five-membered ring fused to a six-membered benzene ring. This specific compound has garnered attention due to its potential applications in medicinal chemistry, particularly in the development of therapeutics for various diseases, including cancer.
The compound can be synthesized through various chemical methods, and its derivatives have been explored in numerous studies for their pharmacological properties. Research indicates that indazole derivatives can exhibit anti-cancer, anti-inflammatory, and anti-microbial activities, making them valuable in drug discovery .
1-((1H-Indazol-3-yl)methyl)pyrrolidin-3-amine is classified as an indazole derivative. It is characterized by the presence of a pyrrolidine ring linked to an indazole moiety, which contributes to its biological activity. The compound may also fall under the category of small molecules used in pharmaceutical applications.
The synthesis of 1-((1H-Indazol-3-yl)methyl)pyrrolidin-3-amine can be achieved through several synthetic pathways. One common approach involves the use of palladium-catalyzed reactions, which facilitate the formation of carbon-nitrogen bonds essential for constructing the pyrrolidine and indazole frameworks .
Technical Details
The molecular structure of 1-((1H-Indazol-3-yl)methyl)pyrrolidin-3-amine features a pyrrolidine ring attached to an indazole group. The structural formula can be represented as follows:
The compound's molecular weight is approximately 214.27 g/mol. Its structural characteristics contribute to its interaction with biological targets, influencing its pharmacological properties.
1-((1H-Indazol-3-yl)methyl)pyrrolidin-3-amine can participate in various chemical reactions typical of amines and indazoles. These include:
Technical Details
These reactions are crucial for modifying the compound to enhance its biological activity or to develop derivatives with improved pharmacological profiles.
The mechanism of action for 1-((1H-Indazol-3-yl)methyl)pyrrolidin-3-amine is not fully elucidated but is believed to involve interactions with specific biological targets such as enzymes or receptors involved in disease processes.
Research indicates that compounds containing indazole moieties can inhibit key enzymes or pathways associated with cancer proliferation and inflammation . The precise interactions at the molecular level often involve binding to active sites or allosteric sites on target proteins.
1-((1H-Indazol-3-yl)methyl)pyrrolidin-3-amine has potential applications in medicinal chemistry, particularly:
The 1H-indazole scaffold is a bicyclic aromatic heterocycle featuring fused benzene and pyrazole rings. This structure confers remarkable versatility in drug design due to its:
Recent studies highlight its critical role in oncology therapeutics. Compound 6o (5-bromo-1H-indazol-3-amine derivative) exhibited potent activity against K562 leukemia cells (IC₅₀ = 5.15 µM) by disrupting Bcl-2 family proteins and p53/MDM2 interactions [1]. Similarly, 1H-indazole-3-carboxamide derivatives demonstrate selective PAK1 inhibition through key interactions with the kinase's hydrophobic back pocket (Val342, Met344) [8]. Table 1 summarizes notable indazole-based pharmacophores and their therapeutic applications:
Table 1: Pharmacologically Active 1H-Indazole Derivatives
Compound | Biological Target | Key Activity | Structural Feature |
---|---|---|---|
Entrectinib [4] | ALK/ROS1 kinases | IC₅₀ = 0.012 µM (ROS1) | 5-(3,5-Difluorobenzyl)-1H-indazole |
6o [1] | Bcl-2/p53-MDM2 | IC₅₀ = 5.15 µM (K562) | 5-Bromo-1H-indazol-3-amine |
2g [6] | IDO1 enzyme | IC₅₀ = 5.3 µM | 4,6-Disubstituted-1H-indazole |
30l [8] | PAK1 kinase | IC₅₀ = 0.082 µM | 6-(2-Chlorophenyl)-1H-indazole-3-carboxamide |
Pyrrolidin-3-amine introduces conformational restraint and chiral diversity critical for optimizing target selectivity. Its incorporation enhances pharmacokinetic and pharmacodynamic properties through:
When conjugated to the 1H-indazole core via methylene linkers, pyrrolidin-3-amine forms extended interactions with hydrophobic subpockets and catalytic residues. In PAK1 inhibitors, this moiety displaces conserved water networks near Lys299 and Glu315, improving binding enthalpy [8]. Table 2 compares pyrrolidine modifications in bioactive compounds:
Table 2: Pyrrolidin-3-amine Derivatives in Drug Design
Compound | Biological Activity | Key Interactions | Structural Modification |
---|---|---|---|
12b [5] | SERT/NET inhibition (Ki < 10 nM) | Salt bridge with Asp121 (SERT) | N-Benzyl-N-(THP-4-yl)pyrrolidin-3-amine |
Premafloxacin intermediate [9] | Antibacterial | DNA gyrase H-bonding | N-Methyl-N-[(1S)-1-[(3R)-pyrrolidin-3-yl]ethyl]amine |
PAK1 inhibitors [8] | Antimetastatic (IC₅₀ < 100 nM) | Hydrophobic filling of Val342 pocket | 1-(Indazol-3-ylmethyl)pyrrolidin-3-amine |
The therapeutic application of indazole scaffolds has progressed through three key phases:
This evolution underscores the scaffold’s adaptability in overcoming resistance mechanisms while maintaining target specificity. The compound 1-((1H-Indazol-3-yl)methyl)pyrrolidin-3-amine epitomizes modern design strategies by merging two privileged substructures for multitarget engagement.
CAS No.: 37223-96-4
CAS No.: 119752-76-0
CAS No.: 478-94-4
CAS No.: 65618-21-5
CAS No.: 2889-26-1
CAS No.: 50409-81-9